molecular formula C20H30N4O B6095374 (2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine

(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine

Cat. No.: B6095374
M. Wt: 342.5 g/mol
InChI Key: BAZSFEWFTWSRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine, also known as DMPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell survival and proliferation. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, protein synthesis, and enzyme activity. It has also been shown to regulate neurotransmitter release and uptake, as well as ion channel activity. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using (2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine in lab experiments is its high potency and specificity, which allows for the precise modulation of signaling pathways and biochemical processes. However, one limitation is that this compound can be toxic at high concentrations, which requires careful dosing and monitoring in experiments.

Future Directions

Future research on (2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine could focus on the development of novel therapeutic applications, such as the treatment of neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could investigate the potential use of this compound as a tool for basic research in cell signaling and biochemistry. Finally, research could also focus on the optimization of the synthesis method for this compound, which could lead to more efficient and cost-effective production.

Synthesis Methods

(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with 3-bromo-1-phenylpropane, followed by the reaction with morpholine and finally with dimethylamine.

Scientific Research Applications

(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function.

Properties

IUPAC Name

2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O/c1-16-12-17(2)24(21-16)19-7-5-6-18(13-19)14-23-10-11-25-20(15-23)8-9-22(3)4/h5-7,12-13,20H,8-11,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZSFEWFTWSRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CN3CCOC(C3)CCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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